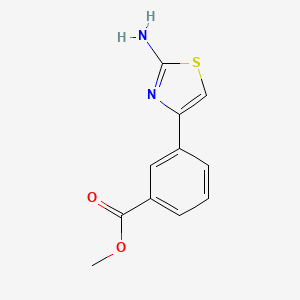

Methyl 3-(2-aminothiazol-4-yl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-3-7(5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13) |

InChI Key |

DKNFFLRDWGIADF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 2 Aminothiazol 4 Yl Benzoate and Its Structural Analogues

Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Synthesis

The 2-aminothiazole scaffold is a cornerstone of many pharmaceutical compounds, and its synthesis has been a subject of extensive research. wikipedia.orgrsc.orgresearchgate.net

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.comresearchgate.net The reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comnih.gov For the synthesis of 2-aminothiazoles specifically, thiourea (B124793) is used as the thioamide component. wikipedia.orgorganic-chemistry.org

The direct application of this method to synthesize Methyl 3-(2-aminothiazol-4-yl)benzoate would involve the reaction between methyl 3-(2-bromoacetyl)benzoate and thiourea . The mechanism proceeds via nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. researchgate.net This approach is highly effective due to its straightforward nature and the accessibility of the required precursors. Various modifications, such as using different solvents or catalysts, have been developed to optimize yields and reaction times. researchgate.netnih.gov

Beyond the classical Hantzsch synthesis, several other methods have been developed to provide access to the 2-aminothiazole core structure.

This method is the cornerstone of the Hantzsch synthesis for 2-aminothiazoles. researchgate.net The reaction of an α-haloketone with thiourea provides a reliable and high-yielding route to the desired heterocyclic core. researchgate.netderpharmachemica.com To form the specific target molecule, the key α-haloketone intermediate is methyl 3-(2-bromoacetyl)benzoate . This intermediate can be prepared by the bromination of methyl 3-acetylbenzoate .

The cyclization reaction itself can be performed under various conditions. For instance, refluxing the reactants in ethanol (B145695) is a common procedure. derpharmachemica.com Greener chemistry approaches have also been developed, including solvent-free reactions or the use of water as a solvent with the aid of catalysts or surfactants to facilitate the reaction. rsc.orgorganic-chemistry.org

| Reactants | Conditions | Product | Key Features |

| α-Haloketone, Thiourea | Ethanol, Reflux | 2-Aminothiazole | Classical, high-yielding method. derpharmachemica.com |

| α-Haloketone, Thiourea | Water, 50°C, β-cyclodextrin | 2-Aminothiazole | Green synthesis in aqueous media. organic-chemistry.org |

| Ketone, Thiourea, Iodine | Solvent-free | 2-Aminothiazole | One-pot synthesis generating α-iodoketone in situ. researchgate.net |

| Ketone, Thiourea, TCCA | Nanocatalyst, CH3CN | 2-Aminothiazole | Uses a safe halogen source (TCCA) instead of iodine. rsc.org |

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for forming C-N and C-C bonds. These methods offer an alternative for synthesizing highly substituted thiazoles. acs.org For instance, a pre-formed 2-halothiazole can undergo amination with various primary or secondary amines using a palladium catalyst system. core.ac.uk

Alternatively, a method for the N-arylation of 2-aminothiazole derivatives with aryl bromides has been developed, which could be used to attach more complex aryl groups to the amino function of the thiazole ring. acs.org Another advanced strategy involves the palladium-catalyzed C-H activation of the thiazole ring, allowing for direct arylation at the C4 or C5 positions. kfupm.edu.sa This could potentially be used to couple a 2-aminothiazole with a suitable methyl benzoate (B1203000) derivative. These methods are valued for their functional group tolerance and ability to create complex structures that might be difficult to access through classical condensation routes. core.ac.ukkfupm.edu.sa

| Coupling Partners | Catalyst System | Reaction Type | Reference |

| 2-Halothiazole, Amine | Pd/Ligand System | C-N Coupling (Amination) | core.ac.uk |

| 2-Aminothiazole, Aryl Bromide | Pd Catalyst, Acetic Acid Additive | C-N Coupling (N-Arylation) | acs.org |

| 2-Aminothiazole, Maleimide | Palladium Catalyst | C-H Activation/Arylation | kfupm.edu.sa |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. scilit.com Several MCRs have been devised for the synthesis of 2-aminothiazoles. bohrium.com One such strategy involves the reaction of isocyanides, amines, elemental sulfur, and an α-bromoacetophenone derivative under aqueous conditions. bohrium.com Another approach utilizes the reaction of isothiocyanates, amidines, and halomethylene compounds. scilit.com These one-pot syntheses are characterized by their high atom economy, operational simplicity, and the ability to generate diverse libraries of substituted thiazoles from readily available starting materials. scilit.commdpi.com

Alternative Synthetic Routes for the Aminothiazole Moiety

Strategies for Incorporating the Benzoate Moiety

The successful synthesis of this compound hinges on the strategy used to introduce the methyl benzoate group. Two primary retrosynthetic disconnections can be envisioned.

The most direct and common strategy involves starting with a precursor that already contains the methyl benzoate structure. This approach begins with the synthesis of methyl 3-acetylbenzoate , which is then halogenated at the α-position of the acetyl group to form the key intermediate, methyl 3-(2-bromoacetyl)benzoate . researchgate.net This intermediate is then subjected to the Hantzsch cyclocondensation with thiourea to directly form the final product. The esterification of the precursor carboxylic acid (e.g., 3-bromobenzoic acid) can be achieved using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com

An alternative, though often more complex, strategy involves forming the 2-aminothiazole ring first and then attaching the benzoate moiety. This could be accomplished by starting with a 4-halo-2-aminothiazole and performing a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organometallic derivative of methyl benzoate. This route offers flexibility for creating a variety of analogues but requires more synthetic steps compared to the convergent Hantzsch approach.

Esterification Reactions for Methyl Benzoate Formation

The initial step in the synthesis of the target compound often involves the formation of a methyl benzoate derivative. A common and well-established method for this transformation is the Fischer esterification. This reaction entails the acid-catalyzed esterification of a carboxylic acid with an alcohol. In the context of synthesizing analogues of this compound, a substituted benzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst. iiste.orgmdpi.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the methyl ester. prepchem.com

Recent advancements have focused on the use of reusable solid acid catalysts, such as zirconium-based catalysts, to make the process more environmentally friendly by avoiding the use of corrosive and difficult-to-remove liquid acids like sulfuric acid. iiste.orgmdpi.com

Functionalization of the Benzoate Ring with Thiazole Precursors

The most prevalent method for constructing the 2-aminothiazole ring onto a benzene (B151609) ring is the Hantzsch thiazole synthesis. rsc.org This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, a key intermediate is methyl 3-(bromoacetyl)benzoate. This intermediate can be synthesized from 3-(bromoacetyl)benzoic acid via esterification with trimethylsilyl (B98337) diazomethane (B1218177) in a toluene/methanol solvent mixture. researchgate.net

Once the methyl 3-(bromoacetyl)benzoate is obtained, it is reacted with thiourea. The mechanism of the Hantzsch synthesis involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon of the ketone. A subsequent dehydration step leads to the formation of the aromatic 2-aminothiazole ring. nih.gov

| α-Haloketone | Thiourea Derivative | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Ethanol | High | researchgate.net |

| Methyl 3-(bromoacetyl)benzoate (inferred) | Thiourea | Ethanol or DMF | Good to Excellent (inferred) | rsc.orgresearchgate.net |

Late-Stage Functionalization Approaches for this compound

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. While less common for the synthesis of this specific molecule, C-H activation strategies represent a potential LSF approach. For instance, iridium-catalyzed C-H amination could theoretically be used to introduce an amino group onto the methyl benzoate ring, which could then be further elaborated to form the thiazole ring. rsc.orgnih.govnih.govnsf.gov However, the direct C-H functionalization to install a pre-formed 2-aminothiazole ring is a more challenging transformation and is not a standard method for this particular synthesis. The classic Hantzsch synthesis starting from a functionalized benzoic acid derivative remains the more practical and widely used approach.

Optimized Synthetic Protocols for this compound

Optimization of reaction conditions is crucial for maximizing yield, minimizing reaction times, and reducing the environmental impact of the synthesis.

Reaction Condition Optimization (Solvent, Temperature, Catalyst)

For the Hantzsch thiazole synthesis step, various parameters can be optimized. The choice of solvent can significantly impact the reaction rate and yield. Solvents such as ethanol, methanol, and dimethylformamide (DMF) are commonly used. rsc.orgresearchgate.net The temperature also plays a critical role; reactions are often carried out at reflux to ensure a reasonable reaction rate. nih.gov

While the traditional Hantzsch synthesis can proceed without a catalyst, certain catalysts can enhance the reaction efficiency. For instance, in some variations of the synthesis of 2-aminothiazoles from methylcarbonyl compounds, catalytic systems like Fe₃O₄ nanoparticles with N-halo reagents have been employed. researchgate.net For the esterification step, as mentioned earlier, solid acid catalysts offer advantages over traditional mineral acids. iiste.org

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol | Good yields | researchgate.net |

| Solvent | Water | High yields in some green protocols | researchgate.net |

| Temperature | Reflux | Increases reaction rate | nih.gov |

| Temperature | Room Temperature | Possible with highly reactive substrates or specific catalysts | researchgate.net |

| Catalyst | None | Often sufficient | researchgate.net |

| Catalyst | Fe₃O₄ nanoparticles/N-halo reagent | Improved yields for less reactive ketones | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like 2-aminothiazoles. rsc.orgnih.gov

Significant efforts have been made to develop catalyst-free and solvent-free conditions for the Hantzsch thiazole synthesis. researchgate.net Reactions can be carried out by simply grinding the reactants together, often with microwave irradiation to accelerate the reaction. researchgate.netrsc.org These solvent-free methods not only reduce the environmental impact by eliminating volatile organic compounds but can also lead to shorter reaction times and simpler work-up procedures. ias.ac.in

For example, the reaction of α-bromoacetophenones with thiourea can be conducted in water at ambient temperature without any catalyst, affording high yields of the corresponding 2-amino-4-arylthiazoles. researchgate.net This approach is highly desirable from a green chemistry perspective.

| Method | Solvent | Catalyst | Temperature | Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Hantzsch | Ethanol | None | Reflux | Well-established | researchgate.net |

| Green Synthesis | Water | None | Room Temperature | Environmentally friendly, high yields | researchgate.net |

| Solvent-Free | None | None or solid support | Grinding/Heating | Reduced waste, simple work-up | researchgate.netrsc.org |

Use of Recyclable Catalysts and Supports (e.g., Polymer-Supported Approaches)

The synthesis of 2-aminothiazole derivatives has benefited from the application of polymer-supported and solid-supported catalysts, which offer advantages such as simplified purification, catalyst recovery and reuse, and often lead to higher product yields and selectivity. rsc.org While specific examples detailing the use of recyclable catalysts for the synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of analogous structures.

Solid-phase organic synthesis, a concept pioneered by Merrifield, has been adapted for the creation of benzothiazole (B30560) derivatives, a class of compounds structurally related to aminothiazoles. researchgate.net For instance, Merrifield resin has been employed in the synthesis of 2-substituted benzothiazoles. researchgate.net Another approach involves the use of melamine-formaldehyde resin (MFR)-supported sulfuric acid under microwave irradiation for the synthesis of 2-(4-aminophenyl)benzothiazole derivatives in excellent yields and under solvent-free conditions. researchgate.net This catalyst demonstrated high recyclability, with only a gradual decrease in activity over three cycles. researchgate.net

In the context of the "methyl benzoate" portion of the target molecule, iron-supported zirconium/titanium solid acid catalysts have been developed for the esterification of various benzoic acids. mdpi.com These heterogeneous catalysts can be easily recovered and reused, offering a more environmentally benign alternative to traditional homogeneous acid catalysts like sulfuric acid. mdpi.commdpi.com The catalytic activity of these materials is influenced by their composition, with a Fe:Zr:Ti molar ratio of 2:1:1 showing optimal performance. mdpi.com The electronic properties of substituents on the benzoic acid ring were found to affect the reaction yield. mdpi.com

The following table summarizes examples of recyclable catalysts used in the synthesis of related structural motifs.

| Catalyst/Support | Reactants | Product Type | Key Advantages |

| Melamine-formaldehyde resin (MFR)-supported sulfuric acid | 2-aminothiophenol, 4-aminobenzoic acid derivatives | 2-(4-aminophenyl)benzothiazole | Solvent-free, microwave-assisted, high yield, catalyst recyclable up to three times. researchgate.net |

| Iron-supported Zirconium/Titanium solid acid (Fe:Zr:Ti = 2:1:1) | Benzoic acids, methanol | Methyl benzoates | Heterogeneous, easily recyclable, good catalytic activity. mdpi.com |

| Polymer-bound Fesulphos ligand with Copper | Imines, N-phenylmaleimide/methyl fumarate | Cycloaddition products | High yield and enantioselectivity. researchgate.net |

| Merrifield resin | Varies | 2-substituted benzothiazoles | Solid-phase synthesis allows for easier purification. researchgate.net |

Mechanistic Investigations of Key Synthetic Transformations

The primary route to the 2-aminothiazole core of this compound is the Hantzsch thiazole synthesis. rsc.orgderpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thiourea. derpharmachemica.comorganic-chemistry.org

Elucidation of Reaction Pathways

The generally accepted pathway for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the α-haloketone. This initial step forms a thioether intermediate. Subsequently, an intramolecular cyclization occurs through the attack of one of the amino groups on the carbonyl carbon of the ketone. The final step is a dehydration reaction, which leads to the formation of the aromatic 2-aminothiazole ring.

Recent studies have utilized techniques such as microreactor systems to investigate these reactions under controlled conditions. rsc.org The use of a heated T-design microchip with electro-osmotic flow control allowed for the synthesis of a series of 2-aminothiazoles from ring-substituted 2-bromoacetophenones and 1-substituted-2-thioureas. rsc.org This methodology demonstrated that conversions in the microreactor were comparable to or greater than those in traditional batch syntheses, highlighting the potential for high-throughput screening and mechanistic studies. rsc.org

Identification of Intermediates and Transition States

The key intermediates in the Hantzsch synthesis are the initially formed thioether and the subsequent cyclized, non-aromatic thiazoline (B8809763) intermediate. While these intermediates are often transient and not isolated, their existence is supported by kinetic studies and computational modeling. The rate-determining step of the reaction can vary depending on the specific substrates and reaction conditions.

Advanced Spectroscopic and Analytical Elucidation of Methyl 3 2 Aminothiazol 4 Yl Benzoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of Methyl 3-(2-aminothiazol-4-yl)benzoate is expected to exhibit distinct signals corresponding to the protons of the benzoate (B1203000) and aminothiazole rings, as well as the methyl ester group.

Aromatic Protons (Benzoate Ring): The protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The substitution pattern will lead to a complex splitting pattern.

Thiazole (B1198619) Proton: The proton on the thiazole ring is expected to resonate as a singlet in the region of δ 6.5-7.5 ppm.

Amino Protons: The protons of the amino group (-NH₂) on the thiazole ring are expected to appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the upfield region of the spectrum, around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzoate Ring Protons | 7.0 - 8.5 | Multiplet |

| Thiazole Ring Proton | 6.5 - 7.5 | Singlet |

| Amino Protons (-NH₂) | Variable (broad) | Singlet |

| Methyl Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm.

Aromatic and Thiazole Carbons: The carbon atoms of the benzene and thiazole rings will resonate in the δ 110-170 ppm region. The chemical shifts will be influenced by the substituents on the rings.

Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will appear in the upfield region of the spectrum, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic and Thiazole Carbons | 110 - 170 |

| Methyl Carbon (-OCH₃) | 50 - 55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While specific 2D NMR data for the title compound is unavailable, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the benzoate and thiazole rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection between the benzoate and thiazole rings and the position of the methyl ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show correlations between protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected vibrational bands for this compound would include:

N-H Stretching: The amino group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: The ester carbonyl group will exhibit a strong absorption band around 1700-1730 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in both rings will appear in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will be observed in the 1100-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=N / C=C Stretch | 1500 - 1650 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₀N₂O₂S, the expected exact mass would be calculated and compared to the experimentally determined value for confirmation. The fragmentation pattern in the mass spectrum would also provide valuable structural information.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. This technique would also elucidate intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. To date, no public crystal structure data for this specific compound has been reported.

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

The assessment of purity and the analysis of complex mixtures containing this compound are critically dependent on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods employed for the separation, identification, and quantification of the compound, ensuring its quality and characterizing its presence in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a principal method for determining the purity of this compound. This technique separates compounds based on their polarity. In a typical application, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of the target compound from synthesis precursors, by-products, or degradation products can be effectively achieved by optimizing the mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The purity analysis is conducted by injecting a solution of the compound into the HPLC system. The resulting chromatogram displays peaks corresponding to the target compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance. Purity is then calculated by dividing the peak area of the main compound by the total area of all peaks. Methodical development often involves testing various solvent combinations and gradients to achieve optimal separation. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to resolve compounds with a wide range of polarities.

A representative RP-HPLC method for analyzing aromatic and heterocyclic compounds like this compound would utilize a C18 column with UV detection, as the aromatic rings and the thiazole moiety contain chromophores that absorb UV light effectively.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Instrument | HPLC System with UV-Vis Detector |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a high degree of certainty in compound identification. For a compound like this compound, which has sufficient volatility and thermal stability (or can be derivatized to be so), GC-MS is an excellent tool for purity confirmation and trace impurity analysis.

In this technique, the sample is vaporized and separated in a capillary column. As components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible pattern. The mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a "molecular fingerprint."

The mass spectrum of this compound would be expected to show a molecular ion (M+) peak corresponding to its molecular weight, along with several characteristic fragment ions. The fragmentation pattern can be predicted based on its structure. Key fragmentations would likely include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the ester group itself (-COOCH₃), and fragmentation of the aminothiazole ring. For example, the fragmentation of a similar structure, methyl benzoate, characteristically yields major fragments at m/z 105 (loss of •OCH₃) and m/z 77 (loss of COOCH₃, forming a phenyl cation). restek.com The analysis of these fragments allows for unambiguous structural confirmation.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (Mass/Charge) | Predicted Fragment Ion | Structural Origin |

|---|---|---|

| 248 | [M]⁺ | Molecular Ion |

| 217 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 189 | [M - COOCH₃]⁺ | Loss of the methyl ester group |

| 116 | [C₆H₄-CN]⁺ | Fragment from the benzene ring and ester cleavage |

| 114 | [C₄H₄N₂S]⁺ | Fragment corresponding to the aminothiazole ring |

Computational Chemistry and Theoretical Investigations of Methyl 3 2 Aminothiazol 4 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This optimization is crucial as it provides the foundation for all other computational property predictions. For Methyl 3-(2-aminothiazol-4-yl)benzoate, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. This information is essential for understanding the molecule's steric and electronic landscape.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters would help in predicting how this compound might interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data for this compound (Note: The following data is illustrative and not based on actual published research.)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.43 eV⁻¹ |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the nitrogen and oxygen atoms would likely be depicted as regions of negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group would be expected to show positive potential (colored blue), highlighting them as sites for nucleophilic interaction.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties. For instance, theoretical calculations can provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be invaluable in interpreting experimental data and confirming the structure of a synthesized compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their behavior in different environments.

Conformational Analysis of this compound in Solution and Biological Environments

Molecular dynamics simulations could be employed to study the conformational flexibility of this compound. By simulating the molecule in different solvents or within a biological environment, such as the active site of a protein, researchers could identify the most stable conformations and understand how the molecule's shape changes in response to its surroundings. This is particularly important for drug design, where the conformation of a molecule can dictate its binding affinity to a biological target.

In Vitro Biological Activity Profiling of Methyl 3 2 Aminothiazol 4 Yl Benzoate and Its Derivatives

Antimicrobial Activity Studies (In Vitro)

Thiazole (B1198619) and benzothiazole (B30560) derivatives are recognized for their potential as antimicrobial agents, demonstrating activity against a wide range of pathogenic bacteria and fungi. researchgate.netbohrium.commdpi.com The core structure of these compounds serves as a versatile scaffold for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance. bohrium.comresearchgate.netnih.gov

Antibacterial Efficacy Against Model Gram-Positive and Gram-Negative Strains

Derivatives of the benzothiazole nucleus have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. rsc.org Structure-activity relationship (SAR) studies suggest that substitutions at positions 2 and 6 of the benzothiazole ring are particularly important for activity. rsc.org

In various studies, these compounds have demonstrated a range of inhibitory activities. For instance, certain benzothiazole-based 4-thiazolidinones showed potent activity against E. coli with Minimum Inhibitory Concentration (MIC) values between 15.6 and 125 µg/mL. nih.gov A series of ten benzothiazole derivatives bearing an amide moiety were tested, with one compound showing significant potency against S. aureus (MIC 15.6 µg/mL), E. coli (MIC 7.81 µg/mL), and K. pneumoniae (MIC 3.91 µg/mL). rsc.org

Similarly, novel quinolinium derivatives incorporating a 3-methylbenzo[d]thiazol-methyl group exhibited strong antibacterial effects, including against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with MIC values ranging from 1.5 to 8 µg/mL. nih.gov Other research highlighted a benzothiazolylthiazolidin-4-one derivative that was active against both drug-sensitive and resistant P. aeruginosa, with MICs of 0.10 mg/mL and 0.06 mg/mL, respectively. researchgate.net

The following table summarizes the antibacterial efficacy of selected derivative compounds from various studies.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzothiazole bearing amide moiety (A07) | Staphylococcus aureus | 15.6 | rsc.org |

| Benzothiazole bearing amide moiety (A07) | Escherichia coli | 7.81 | rsc.org |

| Benzothiazole bearing amide moiety (A07) | Klebsiella pneumoniae | 3.91 | rsc.org |

| 3-methylbenzo[d]thiazol-methylquinolinium (A2) | MRSA | 1.5 | nih.gov |

| 3-methylbenzo[d]thiazol-methylquinolinium | VREs | 2-8 | nih.gov |

| Tetrazine-based benzothiazoles (4a, 4b, 4c) | Various Bacteria | 8-128 | researchgate.net |

| Benzothiazolopyrimidine-thiazole (8c) | Escherichia coli | <29 | researchgate.net |

| Benzothiazolopyrimidine-thiazole (8b) | Staphylococcus aureus | <40 | researchgate.net |

| Benzothiazolylthiazolidin-4-one (18) | Pseudomonas aeruginosa | 100 | researchgate.netnih.gov |

| Heteroaryl Benzothiazole (2j) | Various Bacteria | 230-940 | mdpi.com |

Antifungal Properties Against Pathogenic Fungi

The benzothiazole scaffold is a privileged structure for developing compounds with significant antifungal activity. researchgate.net A number of derivatives have shown promising results against pathogenic fungi, including species resistant to current therapies. researchgate.netnih.gov

For example, a series of novel heteroarylated benzothiazoles demonstrated good antifungal activity, with MIC values ranging from 0.06 to 0.47 mg/mL. mdpi.com In another study, thiazole derivatives bearing β-amino acid and aromatic moieties were effective against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov Benzothiazole-based 4-thiazolidinones were also found to be potent against Candida albicans, with MIC values as low as 15.6 µg/mL. nih.gov This broad-spectrum activity highlights the potential of these compounds in addressing difficult-to-treat fungal infections. researchgate.net

The table below presents the antifungal activity of representative derivatives.

| Compound Class | Fungal Strain | MIC (mg/mL) | Reference |

| Heteroaryl Benzothiazole (2d) | Various Fungi | 0.06 - 0.47 | mdpi.com |

| Benzothiazole based 4-thiazolidinones | Candida albicans | 0.0156 - 0.125 | nih.gov |

| Benzothiazolopyrimidine-thiazole (8c) | Candida albicans | <0.207 | researchgate.net |

Investigation of Mechanism of Action (e.g., Cell Wall Disruption, DNA Gyrase Inhibition)

Research into the antibacterial mechanism of these derivatives suggests they can act on multiple cellular targets. researchgate.net Molecular docking studies have predicted several potential enzyme targets.

One proposed mechanism is the inhibition of cell division through the disruption of the FtsZ protein. nih.gov Certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives were found to interfere with the GTPase activity and dynamic assembly of FtsZ, which is essential for bacterial cell division, ultimately leading to cell death. nih.govnih.gov

Other in silico studies have identified different targets. The antibacterial action of certain benzothiazolylthiazolidin-4-one derivatives was predicted to occur via inhibition of LD-carboxypeptidase, an enzyme involved in cell wall maintenance. researchgate.netnih.gov For other heteroarylated benzothiazoles, docking studies suggested inhibition of E. coli MurB, another key enzyme in peptidoglycan biosynthesis. nih.govmdpi.com Additionally, S. aureus tyrosyl-tRNA synthetase (TyrRS), a crucial enzyme in protein synthesis, has been identified as a potential target with favorable binding energies observed for active compounds. researchgate.net

In the context of antifungal activity, the likely mechanism for some derivatives is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com

Enzyme Inhibition Assays (In Vitro)

Derivatives of methyl 3-(2-aminothiazol-4-yl)benzoate have been investigated for their ability to inhibit various enzymes implicated in a range of diseases.

Evaluation of Inhibition Potential Against Select Enzymes (e.g., Urease, Tyrosinase, Cholinesterase, Alpha-Amylase, Alpha-Glucosidase)

These compounds have shown notable inhibitory effects against several enzymes. Benzothiazole derivatives have been identified as inhibitors of cholinesterase enzymes (AChE and BChE), which are targets in the management of Alzheimer's disease. nih.gov Other studies have demonstrated that certain derivatives are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for controlling blood glucose levels in diabetes. mdpi.com Furthermore, some compounds have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

Determination of Inhibition Kinetics (IC50, Ki Values)

The inhibitory potential of these derivatives is quantified by their IC50 (the concentration required to inhibit 50% of enzyme activity) and Ki (inhibition constant) values. Lower values indicate greater potency.

For cholinesterase inhibition, IC50 values for certain benzothiazole derivatives against acetylcholinesterase (AChE) were found to be as low as 67.4 ± 3.1 nM. nih.gov In studies of α-glucosidase, novel synthesized derivatives showed IC50 values ranging from 18.25 to 35.14 µM, which were more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 µM). mdpi.com For tyrosinase, benzimidazothiazolone derivatives were found to be competitive inhibitors with apparent inhibition constants (Ki app) as low as 3.01 µM. nih.gov

The following table summarizes the enzyme inhibition data for selected derivatives.

| Compound Class | Enzyme | IC50 | Ki | Reference |

| Benzothiazole derivative (4f) | Acetylcholinesterase (AChE) | 67.4 ± 3.1 nM | - | nih.gov |

| Benzothiazole derivative (4m) | Acetylcholinesterase (AChE) | 56.7 ± 2.2 nM | - | nih.gov |

| Benzimidazothiazolone derivative (c) | Tyrosinase | 5.00 ± 0.38 µM | 3.01 µM | nih.gov |

| Benzimidazothiazolone derivative (b) | Tyrosinase | 3.05 ± 0.95 µM | 3.21 µM | nih.gov |

| N-arylacetamide derivative (12a) | α-Glucosidase | 18.25 µM | - | mdpi.com |

| N-arylacetamide derivative (12d) | α-Glucosidase | 20.76 µM | - | mdpi.com |

| N-arylacetamide derivative (12g) | α-Glucosidase | 24.24 µM | - | mdpi.com |

Antioxidant Activity Investigations (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of numerous diseases. mdpi.com Antioxidants can mitigate this damage by neutralizing free radicals. derpharmachemica.com The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays that measure their ability to scavenge radicals, reduce oxidizing agents, and inhibit lipid peroxidation.

Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)

Radical scavenging assays are fundamental in determining the antioxidant capacity of chemical compounds. The most common assays involve stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as the highly reactive hydroxyl radical.

DPPH Radical Scavenging Activity: The DPPH assay is a widely used method to evaluate the free-radical-scavenging ability of compounds. mdpi.com DPPH is a stable nitrogen-centered free radical that changes color from violet to yellow upon reduction by an antioxidant. mdpi.comunife.it Several studies have demonstrated the DPPH scavenging potential of 2-aminothiazole (B372263) derivatives. For instance, a series of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives showed promising antioxidant activity, with compounds 4d (IC50 = 0.144 µM) and 4c (IC50 = 0.183 µM) being the most potent in the series, although less active than the ascorbic acid standard (IC50 = 0.074 µM). nih.gov Another study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs found that compounds with a 3,4-dihydroxyl group exhibited the strongest DPPH radical-scavenging efficacy, with 77% scavenging activity. elsevierpure.com The presence of electron-donating substituents, such as hydroxyl groups, has been shown to improve DPPH scavenging activity, while electron-withdrawing groups tend to decrease it. unife.itijprajournal.com

Table 1: DPPH Radical Scavenging Activity of Selected 2-Aminothiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Structure/Substitution | Scavenging Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 4c | 4-[(6-hydroxybenzo[d]thiazol-2-ylimino)methyl]phenol | 0.183 µM | nih.gov |

| 4d | 4-[(6-aminobenzo[d]thiazol-2-ylimino)methyl]phenol | 0.144 µM | nih.gov |

| Ascorbic Acid | Standard | 0.074 µM | nih.gov |

| Compound 8 | 3,4-dihydroxyphenyl substituent | 77% scavenging | elsevierpure.com |

| Compound 10 | 2,4-dihydroxyphenyl substituent | 51% scavenging | elsevierpure.com |

| 6a | 4-hydroxy substituent | IC50 = 42.6 µg/mL | ijprajournal.com |

| 6e | 4-dimethylamino substituent | IC50 = 45.42 µg/mL | ijprajournal.com |

ABTS Radical Scavenging Activity: The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). researchgate.net This radical is generated by the oxidation of ABTS and its reduction by an antioxidant is measured by the decrease in its characteristic absorbance. mdpi.comresearchgate.net In a comparative study, synthesized benzothiazole derivatives showed significant radical scavenging potential, with the antioxidant activity found to be better in the ABTS assay than in the DPPH assay. mdpi.comresearchgate.net For example, six synthesized compounds (BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 ) showed better or equal antioxidant activity than the standard ascorbic acid in the ABTS assay. derpharmachemica.com

Hydroxyl Radical Scavenging Activity: The hydroxyl radical (•OH) is one of the most reactive oxygen species and can cause significant damage to biomolecules. The hydroxyl radical scavenging activity of various 2-aminothiazole derivatives has been investigated. In one study, the IC50 values for hydroxyl radical scavenging for a series of benzothiazole-thiazolidinone derivatives ranged from 106.59 to 292.75 µg/mL, indicating their ability to neutralize these highly damaging radicals. nih.gov Another study on 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives also demonstrated their capacity to scavenge hydroxyl radicals, with IC50 values ranging from 52.6 to 85.3 µg/mL. ijprajournal.com

Reducing Power Assays (e.g., FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. nih.gov This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. nih.gov The FRAP assay provides a direct measure of the electron-donating capacity of an antioxidant. Studies on N-methyl substituted thiazole-derived polyphenolic compounds demonstrated their superior electron transfer capacity and excellent antioxidant behavior using the FRAP assay. wikipedia.org Similarly, a study on C-3 tethered 2-oxo-benzo nih.govoxazines found eight compounds to be more potent than the standard reference butylated hydroxytoluene (BHT). cellbiolabs.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage. oxfordbiomed.com The ability of an antioxidant to inhibit this process is a crucial indicator of its protective potential. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for monitoring lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process. In vitro assays have shown that condensed 5-aminothiazole derivatives are potent inhibitors of lipid peroxidation. Further reports have confirmed that aminothiazole derivatives possess the ability to inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage. nih.govnih.gov For instance, pretreatment of red blood cell membranes with an aminothiazole derivative was shown to prevent membrane damage induced by free radicals. nih.gov

Anti-proliferative Activity Against Non-Clinical Cell Lines (In Vitro Cytotoxicity, not therapeutic efficacy)

In addition to their antioxidant properties, derivatives of this compound have been investigated for their ability to inhibit the proliferation of various cell lines. These in vitro cytotoxicity studies are crucial for identifying compounds with potential anti-cancer activity.

Assessment of Cytotoxicity in Various Cell Models

The cytotoxic effects of 2-aminothiazole and benzothiazole derivatives have been evaluated against a broad range of human cancer cell lines. These studies typically determine the concentration of the compound that inhibits cell growth by 50% (IC50, GI50, or CC50).

A novel benzothiazole derivative, PB11 , was found to be highly cytotoxic to U87 (glioblastoma) and HeLa (cervix cancer) cells, with IC50 values below 50 nM. Another study on a series of benzothiazole derivatives bearing piperazino-arylsulfonamides identified several potent analogues (5c, 5d, 5j, 6b, 6c, and 6j ) with activity against both hematological and solid tumor cell lines (CC50 range = 8-24 µM). Furthermore, compounds within the 2-(4-aminophenyl)benzothiazole class have been described as extremely potent and selective experimental antitumour agents, with initial sensitivities in some breast cancer cell lines at very low concentrations (GI50 < 5 nM). A library of phenylacetamide derivatives containing the benzothiazole nucleus also induced a marked reduction in cell viability at low micromolar concentrations in paraganglioma and pancreatic cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected 2-Aminothiazole and Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Cell Line(s) | Activity Metric (IC50/CC50/GI50) | Reference |

|---|---|---|---|

| PB11 | U87 (glioblastoma), HeLa (cervical) | < 50 nM | |

| Benzothiazole sulfonamides (5c, 5d, 5j ) | Various tumor cell lines | CC50 range = 8-24 µM | |

| Benzothiazole arylthiols (6b, 6c, 6j ) | Various tumor cell lines | CC50 range = 8-24 µM | |

| DF 203 (2-(4-amino-3-methylphenyl)benzothiazole) | Breast cancer cell lines | GI50 < 5 nM (sensitive lines) | |

| 4l (Phenylacetamide derivative) | Paraganglioma, Pancreatic cancer | Low micromolar concentrations | |

| Aminothiazole-paeonol derivatives | AGS (gastric), HT-29 (colorectal) | Potent activity |

| A-07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide) | SiHa, C-33A (cervical) | Induces apoptosis | derpharmachemica.com |

Analysis of Cell Cycle Perturbations

Investigating the effects of compounds on the cell cycle can reveal mechanisms underlying their anti-proliferative activity. Several studies have shown that benzothiazole-based compounds can induce cell cycle arrest in cancer cells. derpharmachemica.com For example, treatment with certain benzothiazole derivatives can lead to the downregulation of proteins crucial for cell cycle progression, such as Cyclin D1. derpharmachemica.com A study on a specific isothiouronium salt derivative, IS-MF08 , demonstrated that it was cytotoxic to melanoma cells by triggering cell cycle arrest and disrupting the process of mitosis. Analysis of the cell cycle in the presence of halogenated benzofuran (B130515) derivatives revealed that one compound induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. These findings suggest that inducing cell cycle arrest is a key mechanism for the anti-proliferative effects of this class of compounds.

Structure Activity Relationship Sar Studies of Methyl 3 2 Aminothiazol 4 Yl Benzoate Derivatives

Impact of Substituent Modifications on the Thiazole (B1198619) Ring on Biological Activity

The thiazole ring in Methyl 3-(2-aminothiazol-4-yl)benzoate serves as a key pharmacophore. Introducing various substituents onto this ring can modulate the molecule's electronic, steric, and lipophilic properties, thereby altering its interaction with biological targets.

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing)

Research on various 2-aminothiazole (B372263) derivatives indicates that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance biological activity, and the optimal choice often depends on the specific biological target and the position of the substituent.

Electron-Withdrawing Groups (EWGs): In some series of 2,4-disubstituted thiazole derivatives, the presence of EWGs like a nitro group (NO₂) on a benzene (B151609) ring attached to the thiazole moiety has been found to be beneficial for antimicrobial activity. nih.gov Similarly, halogen substitutions, such as chloro- groups on an attached benzene ring, have been shown to improve anticancer activity, with 3,4-dichloro or 3-chloro substitutions exhibiting potent inhibitory effects. nih.gov However, the incorporation of multiple halogens or a strong EWG on a thiazole-phenyl moiety can sometimes lead to a dramatic loss of activity, suggesting a fine balance is required. science.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like a methoxy (B1213986) group (OMe) in the para position of a benzene ring on the thiazole have also been associated with beneficial activity. nih.gov The introduction of an EDG such as a methyl group can increase the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net Interestingly, for certain 2-acetamidothiazole (B125242) derivatives, studies have shown that electronic effects on an attached benzene ring, whether from electron-withdrawing or electron-donating groups, were not a major determinant of antiproliferative activity, indicating that other factors can be more influential. nih.gov

Table 1: Impact of Electronic Effects on Biological Activity of Thiazole Derivatives

| Substituent Type | Example Group(s) | Position | Observed Effect on Activity |

|---|---|---|---|

| Electron-Withdrawing | NO₂, Cl, Br | para or meta on attached aryl ring | Often enhances antimicrobial or anticancer activity. nih.govnih.gov |

Steric Effects of Substituents

The size and spatial arrangement of substituents on the thiazole ring play a critical role in determining the biological activity. Steric factors can influence the molecule's ability to fit into the binding site of a target protein.

In studies of 2-aminothiazole derivatives, a clear correlation has been observed between the size of a nonpolar substituent and its activity. nih.gov The introduction of bulky groups can either enhance or diminish activity. For instance, bulky iodine atoms or hydrophobic aliphatic chains have been shown to improve activity in some contexts. nih.gov Similarly, introducing a phenyl group at the C4-position of the thiazole ring can have a positive effect on potency. nih.gov

However, excessive steric bulk can also be detrimental. The addition of a dialkyl group to the 2-amino group of the thiazole ring, which enhances molecular volume, has been shown to reduce activity in certain cases. nih.gov This suggests that while some bulk is tolerated and can improve hydrophobic interactions, there is an optimal size for substituents to ensure a proper fit with the biological target.

Table 2: Influence of Steric Bulk on Biological Activity of Thiazole Derivatives

| Substituent Modification | Example | Impact on Activity |

|---|---|---|

| Introduction of Bulky Groups | Iodine atom, Phenyl group at C4 | Can improve potency. nih.gov |

| Increasing Molecular Volume | Addition of dialkyl groups to 2-amino position | Can lead to a decrease in activity. nih.gov |

Lipophilicity and its Influence on Activity

Lipophilicity, often expressed as logP, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com For 2-aminothiazole derivatives, modulating lipophilicity through substituent changes is a key strategy for optimizing biological activity.

Studies have shown that increasing the lipophilicity of 2-aminothiazole derivatives often leads to enhanced potency. nih.gov The substitution on a pendant aryl moiety with a large lipophilic group is frequently a significant factor affecting the activity of these compounds. nih.gov For example, derivatives with lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the 4- or 5-position of the thiazole ring have exhibited good to moderate antitumor activities. nih.gov

The relationship between structure and lipophilicity has been systematically studied for some series. For 2-aminothiazol-4(5H)-one derivatives, it was observed that the larger the substituent at the 2-position (e.g., adamantyl vs. isopropyl), the higher the lipophilicity values. mdpi.com This demonstrates that targeted modifications can systematically tune the lipophilicity to achieve a desired biological outcome. Most of the tested compounds in one study satisfied Lipinski's rule of five, indicating their potential as drug candidates. mdpi.com

Table 3: Relationship Between Substituents and Lipophilicity in Thiazole Derivatives

| Substituent Group | Position | Effect on Lipophilicity |

|---|---|---|

| Isopropylamino | 2-position | Lower lipophilicity |

| Tert-butylamino | 2-position | Intermediate lipophilicity |

| Adamantylamino | 2-position | Higher lipophilicity |

Role of the Amino Group (at Position 2 of Thiazole) in Activity Modulation

The 2-amino group is a crucial site for structural modification and plays a pivotal role in the biological activity of this class of compounds. Its ability to act as a hydrogen bond donor and its nucleophilic character make it a prime target for derivatization.

Acylation and Alkylation of the Amino Group

Modifying the 2-amino group through acylation or alkylation has been shown to be an effective strategy for modulating biological activity.

Acylation: The introduction of an acyl group onto the 2-amino function can significantly influence potency. For example, the introduction of a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core improved antitumor activity more than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov This suggests that the length and nature of the acyl chain are important factors. Replacing an aromatic acyl side chain with a nonaromatic amino acyl side chain has been used to improve aqueous solubility and reduce protein binding. nih.gov However, in some cases, acylation can reduce activity; replacing a pyrimidin-4-ylamino core with an acetylamide group drastically reduced antitumor activity against solid tumors, though it did show good selectivity against certain leukemia cells. nih.gov

Alkylation: N-alkylation of the 2-aminothiazole has also been shown to increase potency against certain cancer cell lines. nih.gov In one study, a derivative with an N-allyl substituent was found to be more potent than other N-alkylated derivatives, highlighting the specific impact of the substituent's nature. nih.gov

Table 4: Effect of 2-Amino Group Modification on Biological Activity

| Modification Type | Substituent | Observed Effect |

|---|---|---|

| Acylation | 3-propanamido | More potent than 2-acetamido. nih.gov |

| Acylation | Acetylamide | Can reduce activity but increase selectivity. nih.gov |

Amide Linkage Considerations

When the 2-amino group is acylated, it forms an amide linkage, which is a key structural feature. The properties of this linker are important for biological activity. Studies comparing different linker types at the 2-position have demonstrated the superiority of the amide linker for certain biological targets. nih.gov

For example, in a series of compounds evaluated for antimycobacterial efficacy, a derivative with a phenyl ring attached via an amide linker at position 2 showed superior activity compared to derivatives with amino, urea, or acylthiourea linkers. nih.gov This indicates that the amide bond may provide an optimal combination of rigidity, hydrogen bonding capability, and metabolic stability for effective interaction with the target. In some VEGFR-2 inhibitors, an essential hydrogen bond was formed by the N-H of an acetamide (B32628) group with the enzyme's active site, underscoring the importance of the amide linkage in molecular recognition. nih.gov

Future Directions and Advanced Research Perspectives for Methyl 3 2 Aminothiazol 4 Yl Benzoate

Exploration of Novel Synthetic Pathways

The efficiency, selectivity, and scalability of the synthesis of Methyl 3-(2-aminothiazol-4-yl)benzoate are critical for its continued investigation and potential development. Future research will likely focus on moving beyond traditional batch syntheses to more advanced and sustainable methods.

Recent studies have demonstrated the utility of various catalytic systems for aminothiazole synthesis. rsc.org A novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y and iron oxide nanoparticles has been developed for the one-pot synthesis of 2-aminothiazoles, showcasing high efficiency and easy magnetic separation. rsc.orgresearchgate.net Such advanced systems could be adapted for the synthesis of this compound, potentially reducing reaction times and improving product purity. The development of catalysts that operate under milder conditions, such as β-cyclodextrin in water, also represents an environmentally friendly approach that could enhance the sustainability of the synthesis. rsc.org

| Catalyst Type | Example(s) | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Clay | Montmorillonite-K10 | Environmentally friendly, reusable, efficient. | researchgate.net |

| Modified Silica | Silica Chloride (SiO2–Cl) | Effective heterogeneous catalyst, stable. | rsc.org |

| Supramolecular | β-Cyclodextrin | Biomimetic, operates in water, mild conditions, high yields. | rsc.org |

| Magnetic Nanocomposite | Ca/4-MePy-IL@ZY-Fe3O4 | Multifunctional, high efficiency, recyclable via magnetism, green chemistry principles. | rsc.org |

| Polyoxometalate | Ammonium-12-molybdophosphate (AMP) | Fast reaction times (within 20 minutes), excellent yields at room temperature. | rsc.org |

For the scalable and efficient production of this compound, continuous flow chemistry stands out as a transformative technology. mtak.hu This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and greater purity compared to traditional batch processing. akjournals.comnih.gov The application of multistep continuous flow microreactor systems has already been successfully demonstrated for the rapid synthesis of complex, pharmacologically significant thiazole (B1198619) derivatives. nih.govmdpi.com

These systems can integrate sequential reactions, such as the Hantzsch thiazole synthesis followed by further modifications, into a single, uninterrupted process, drastically reducing reaction times from hours to mere minutes. akjournals.com For a molecule like this compound, a flow-based synthesis could be designed to telescope multiple synthetic steps, minimizing the need for isolation and purification of intermediates. nih.gov This not only accelerates the production of the target compound but also facilitates the rapid generation of an analog library for structure-activity relationship (SAR) studies, making it a key technology for future drug discovery efforts. mtak.hunih.gov

Advanced Computational Modeling

Computational chemistry and bioinformatics are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and biological testing.

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its mechanism of action. Advanced computational techniques like molecular dynamics (MD) simulations can provide detailed insights into the conformational landscape of the molecule and its complexes with biological targets. nih.govnih.gov Future research could employ enhanced sampling methods to overcome the limitations of conventional MD simulations, allowing for a more exhaustive exploration of the molecule's flexibility and its binding modes. nih.gov These computational studies can reveal key structural features and interactions, such as hydrogen bonds and π-π stacking, that are critical for biological activity, providing a strong correlation between in silico and in vitro results. nih.gov

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug design. nih.gov ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. researchgate.netnih.gov For the 2-aminothiazole scaffold, ML algorithms such as Support Vector Machines (SVM), Random Forest (RF), and neural networks can be used to develop quantitative structure-activity relationship (QSAR) models. nih.govmdpi.com These models can screen virtual libraries of derivatives of this compound to identify candidates with potentially improved potency or selectivity. nih.gov

Furthermore, generative ML models can be employed for the de novo design of entirely new molecules based on the aminothiazole framework, tailored to interact with specific biological targets. nih.gov This approach accelerates the discovery of novel hit compounds by focusing synthetic efforts on molecules with a higher probability of success, significantly reducing the time and cost associated with traditional drug discovery pipelines. python-bloggers.com

| Machine Learning Approach | Application | Potential Impact on Research | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel compounds based on their chemical structure. | Prioritizes synthesis of the most promising analogs. | nih.gov |

| Support Vector Machine (SVM) | Classifying molecules as active or inactive against a specific target. | Aids in virtual screening and hit identification. | nih.gov |

| Random Forest (RF) | Developing robust predictive models for biological activity and physicochemical properties. | Improves the accuracy of virtual screening. | nih.gov |

| Deep Neural Networks (DNN) | Generative modeling for de novo drug design; predicting complex biological activities. | Creates novel molecular structures with desired properties. | nih.gov |

Diversification of Biological Targets (In Vitro)

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comresearchgate.net Derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects. mdpi.comnih.govresearchgate.net This versatility suggests that this compound and its analogs may interact with a variety of biological targets beyond their initial scope of investigation.

Future in vitro studies should aim to explore this potential by screening the compound against a diverse panel of molecular targets. For example, given the known antimicrobial properties of many aminothiazoles, its efficacy could be tested against various strains of bacteria and fungi, including drug-resistant variants. ekb.egnih.gov Similarly, its potential as an anticancer agent could be explored by evaluating its cytotoxicity against a panel of human cancer cell lines and investigating its effect on key signaling pathways involved in cancer progression. mdpi.comnih.gov The anti-inflammatory and antiviral potential also warrants investigation, with possible targets including enzymes like cyclooxygenases or viral proteins. mdpi.comnih.gov

| Therapeutic Area | Potential Molecular Target(s) | Rationale Based on 2-Aminothiazole Scaffold | Reference |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., B-RAF), DNA Topoisomerases | Many aminothiazole derivatives exhibit potent anticancer activity by inhibiting key enzymes in cell proliferation. | researchgate.netmdpi.com |

| Infectious Diseases (Antibacterial) | DNA Gyrase, Topoisomerase IV | The scaffold is common in compounds active against both Gram-positive and Gram-negative bacteria. | ekb.eg |

| Infectious Diseases (Antifungal) | Lanosterol 14α-demethylase | Thiazole derivatives have shown efficacy against fungal pathogens like Candida albicans. | nih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | The 2-aminothiazole core is found in numerous compounds with significant anti-inflammatory properties. | mdpi.comnih.gov |

| Virology | Viral enzymes (e.g., proteases, polymerases), host-cell entry proteins | Certain aminothiazoles have shown activity against viruses such as HIV and Influenza A. | mdpi.comnih.gov |

Screening Against Novel Enzyme Classes

Future research could strategically screen this compound and its derivatives against novel enzyme classes implicated in various pathologies. The structural alerts within the molecule, namely the aminothiazole ring and the methyl benzoate (B1203000) moiety, suggest potential interactions with several enzyme families beyond those typically associated with this scaffold.

A key area of investigation would be metabolic enzymes. For instance, a related compound, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, was identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate (B86768) dehydrogenase, enzymes crucial for cancer metabolism. chemicalbook.com Kinetic studies revealed that this compound acts as a competitive inhibitor for both MDH1 and MDH2. chemicalbook.com This precedent suggests that this compound could be a candidate for screening against malate dehydrogenase and other enzymes involved in metabolic pathways, such as those in the citric acid cycle or glycolysis, which are often dysregulated in cancer. chemicalbook.com

Another promising direction is screening against various protein kinases. The 2-aminothiazole core is a well-established pharmacophore found in numerous approved and investigational kinase inhibitors. Therefore, a comprehensive kinase panel screening could uncover novel and specific inhibitory activities for this compound against kinases involved in oncology, inflammation, or neurodegenerative diseases.

Investigation of New Cellular Pathways (In Vitro)

Building on the screening against novel enzymes, in vitro studies are essential to elucidate the cellular pathways modulated by this compound. Based on the activities of analogous compounds, several pathways warrant investigation.

Given that derivatives of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides have demonstrated significant anti-proliferative and cytotoxic activities, exploring the induction of apoptosis and autophagy is a logical next step. wikipedia.org Assays to measure caspase activation, DNA fragmentation (for apoptosis), and the formation of autophagosomes (e.g., LC3-II conversion) in cancer cell lines treated with the compound would be highly informative. wikipedia.org

Furthermore, if screening reveals activity against metabolic enzymes like MDH, subsequent in vitro studies should focus on the impact on cancer metabolism. chemicalbook.com This could involve measuring the oxygen consumption rate (OCR) to assess mitochondrial respiration and the extracellular acidification rate (ECAR) to measure glycolysis. chemicalbook.com The compound methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, for example, was shown to inhibit mitochondrial respiration and the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key regulator in cancer. chemicalbook.com Similar investigations would clarify the mechanism of action for this compound.

Development of Robust Structure-Activity Relationship Models

To guide the optimization of this compound into more potent and selective analogues, the development of robust structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models is critical.

Research on related benzothiazole (B30560) derivatives has successfully employed Group-based QSAR (G-QSAR) to identify structural fragments that enhance anticancer activity. rsc.org In one such study, 41 benzothiazole derivatives were analyzed, generating models that linked specific physicochemical properties of substituents at different positions to the biological activity (pEC50). rsc.org For example, one predictive G-QSAR model demonstrated the importance of descriptors like the count of oxygen atoms and hydrophilicity at specific substitution points. rsc.org

Table 1: Example of a G-QSAR Model for Anticancer Benzothiazole Derivatives rsc.org This interactive table showcases descriptors from a predictive model developed for a series of related benzothiazole compounds.

| Model Parameter | Descriptor | Coefficient | Interpretation |

|---|---|---|---|

| r² | - | 0.74 | The model explains 74% of the variance in activity. |

| q² | - | 0.62 | The model has good internal predictive ability. |

| pred_r² | - | 0.71 | The model has good external predictive ability. |

| Descriptor 1 | R1-Oxygens Count | +0.4120 | Positive correlation; more oxygen atoms at R1 may increase activity. |

| Descriptor 2 | R1-XcompDipole | -1.2344 | Negative correlation; suggests specific dipole moment characteristics are unfavorable. |

| Descriptor 3 | R2-XAAverageHydrophilicity | -11.2324 | Strong negative correlation; indicates that lower hydrophilicity (i.e., more hydrophobic groups) at R2 is highly favorable for activity. |

Applying a similar G-QSAR methodology to a library of this compound analogues would provide clear, data-driven insights for optimizing the scaffold. rsc.orgmdpi.com SAR studies on N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides have already provided valuable information, showing how modifications to the benzenesulfonamide (B165840) ring can lead to significant enhancements in potency. wikipedia.org

High-Throughput Screening Coupled with Advanced Data Analytics

To build the datasets necessary for robust SAR models, high-throughput screening (HTS) is an indispensable tool. nih.gov An HTS campaign would involve screening a large, diverse library of analogues derived from the this compound scaffold against a specific biological target identified in earlier studies (e.g., a particular kinase or metabolic enzyme). Modern HTS platforms can screen millions of compounds rapidly, using miniaturized assays in 96-well or higher density plate formats. researchgate.netresearchgate.net

The vast amount of data generated from an HTS campaign requires advanced data analytics for interpretation. Machine learning algorithms and statistical modeling can be used to identify initial hits, filter out false positives, and recognize preliminary SAR trends from the primary screen data. nih.gov For example, an HTS assay for inhibitors of the Organic Cation Transporter 3 (OCT3) successfully screened over 2,500 compounds, identifying 210 molecules that inhibited transporter activity by 50% or more. nih.gov Subsequent data analysis and SAR modeling helped discriminate between inhibitors and non-inhibitors. nih.gov A similar workflow could rapidly advance the development of this compound derivatives.

Fragment-Based Ligand Design Approaches for Analogues

Fragment-Based Ligand Design (FBLD) offers an alternative or complementary approach to HTS for developing potent analogues. nih.gov FBLD begins by screening small, low-complexity molecules ("fragments") for weak but efficient binding to the target protein, often using biophysical methods like NMR spectroscopy or X-ray crystallography. nih.govresearchgate.net

For this compound, the core scaffolds could be deconstructed into key fragments, such as 2-aminothiazole and methyl benzoate. These fragments, or commercially available variations, could be screened against a target of interest. Once a fragment hit is identified and its binding mode is determined, it can be optimized into a more potent lead. nih.gov This can be achieved through strategies like "fragment growing," where the initial fragment is extended to make additional interactions with the protein, or "fragment linking," where two different fragments binding in adjacent pockets are connected. researchgate.netresearchgate.net This approach is particularly powerful when structural information of the target is available, allowing for rational, structure-guided design to improve potency and drug-like properties. researchgate.net

Application as a Chemical Probe or Tool in Fundamental Biological Research (In Vitro)

Should this compound or an optimized analogue be found to be a potent, selective, and cell-permeable inhibitor of a specific protein, it could be developed into a chemical probe. Chemical probes are invaluable tools in fundamental research, allowing scientists to selectively modulate the function of a specific protein in cells and organisms to study its biological role.

To qualify as a chemical probe, a compound must demonstrate high selectivity for its target over other related proteins and possess suitable properties for use in cellular assays. The development of such a tool derived from the this compound scaffold would enable researchers to investigate the cellular consequences of inhibiting its specific target, thereby validating the target's role in physiological or pathological processes in vitro.

Potential for Material Science Applications (Excluding Liquid Crystals)